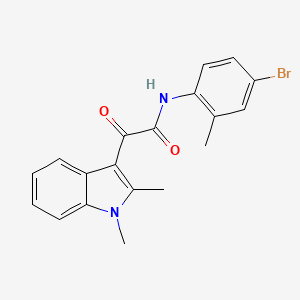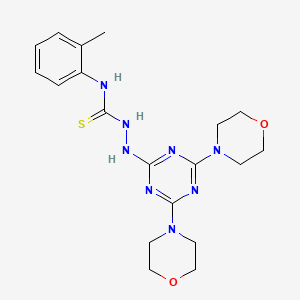![molecular formula C10H9BrN2OS B2918610 2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one CAS No. 303093-56-3](/img/structure/B2918610.png)
2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of both amino and bromophenyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one typically involves the reaction of 4-bromobenzyl chloride with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Nitro derivatives of the thiazole compound.
Reduction: Phenyl derivatives of the thiazole compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-[(4-chlorophenyl)methyl]-1,3-thiazol-4-one
- 2-Amino-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-one
- 2-Amino-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4-one
Uniqueness
2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of a wide range of derivatives. The bromine atom also enhances the compound’s biological activity, making it a valuable molecule for research and development in medicinal chemistry.
Propiedades
IUPAC Name |
2-amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTQOJHAJBXMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
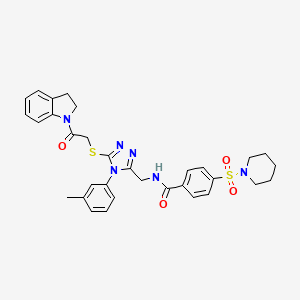
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)

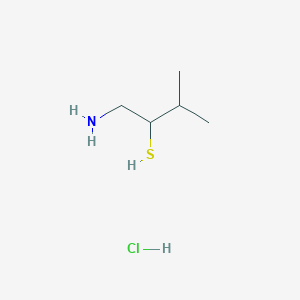
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
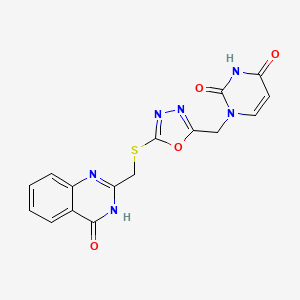
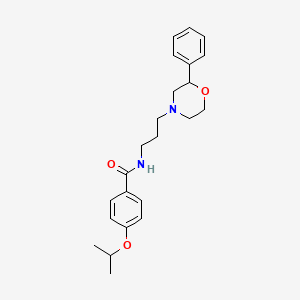
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2918537.png)
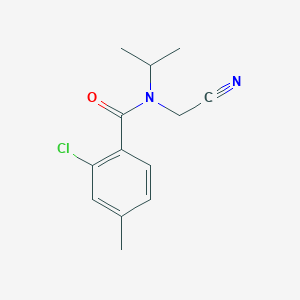
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2918544.png)
